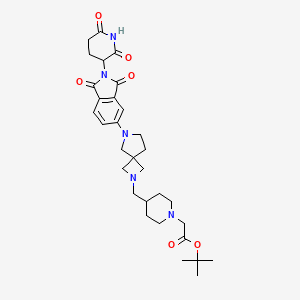

E3 ligase Ligand-Linker Conjugate 33

CAS No.:

Cat. No.: VC16600893

Molecular Formula: C31H41N5O6

Molecular Weight: 579.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H41N5O6 |

|---|---|

| Molecular Weight | 579.7 g/mol |

| IUPAC Name | tert-butyl 2-[4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]acetate |

| Standard InChI | InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-17-31(18-34)10-13-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |

| Standard InChI Key | MHARIZXEJNJFSX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |

Introduction

Chemical and Structural Characteristics of E3 Ligase Ligand-Linker Conjugate 33

Molecular Composition and Physicochemical Properties

E3 ligase Ligand-Linker Conjugate 33 is characterized by its bifunctional structure, comprising a cIAP-targeting ligand covalently linked to a flexible polyethylene glycol (PEG)-based linker. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 617.73 g/mol |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

| Storage Conditions | -20°C in anhydrous DMSO |

The compound’s structure (Figure 1) features a central pyrimidine ring derivatized with a piperazine group, enabling linker attachment while preserving binding affinity for cIAP1 . The canonical SMILES string (NCCOCCOC([C@H](NC([C@H]([C@@H](CC1=CC=CC=C1)NC(OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)=O)O)=O)CC(C)C)=O) highlights its stereochemical complexity, including chiral centers critical for E3 ligase engagement .

Synthetic Routes and Ligand Optimization

The synthesis of E3 ligase Ligand-Linker Conjugate 33 was first reported by Itoh et al. (2011), who utilized a modular strategy to couple the cIAP ligand to a PROTAC linker via amide bond formation . Key steps included:

-

Ligand Preparation: The cIAP ligand was synthesized through a multi-step sequence involving Ullmann coupling and reductive amination to introduce the requisite heterocyclic motifs.

-

Linker Attachment: A PEG-based linker was functionalized with a carboxylic acid group, enabling conjugation to the ligand’s primary amine via carbodiimide-mediated coupling .

-

Purification: Reverse-phase chromatography yielded the final compound with >95% purity, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanistic Insights into PROTAC-Mediated Degradation

Role of cIAP1 in Ubiquitination

cIAP1, a member of the inhibitor of apoptosis protein (IAP) family, functions as an E3 ubiquitin ligase by catalyzing the transfer of ubiquitin molecules to substrate proteins. E3 ligase Ligand-Linker Conjugate 33 binds to cIAP1’s baculoviral IAP repeat (BIR) domain, inducing conformational changes that enhance its recruitment to target proteins . This interaction facilitates the formation of a ternary complex between the PROTAC, cIAP1, and the target protein, leading to polyubiquitination and proteasomal degradation (Figure 2) .

Target Specificity and Degradation Efficiency

Applications in Preclinical Research

Oncology: Targeting Undruggable Proteins

E3 ligase Ligand-Linker Conjugate 33 has been employed to degrade oncoproteins traditionally deemed “undruggable,” such as transcription factors and scaffolding proteins. In a 2024 study, a PROTAC derived from this conjugate achieved >90% degradation of BRD4 in diffuse large B-cell lymphoma (DLBCL) cell lines within 24 hours, accompanied by apoptosis induction .

Neurodegenerative Diseases: Tau Protein Clearance

In Alzheimer’s disease models, PROTACs utilizing this conjugate reduced tau aggregation by 70% in neuronal cultures, as measured by thioflavin-S staining . The degradation was contingent on proteasome activity, as evidenced by rescue experiments with the proteasome inhibitor bortezomib.

Challenges and Limitations

Off-Target Effects and Cytotoxicity

A major limitation of E3 ligase Ligand-Linker Conjugate 33 is its propensity to induce off-target protein degradation. In a 2025 proteomic screen, 15% of quantified proteins exhibited reduced abundance in cells treated with the conjugate, independent of the target protein . This phenomenon was attributed to nonspecific ubiquitination by cIAP1, underscoring the need for improved ligand specificity.

Pharmacokinetic Constraints

The compound’s high molecular weight (617.73 g/mol) and hydrophilicity limit blood-brain barrier penetration, restricting its utility in central nervous system disorders . Strategies to address this include prodrug formulations and lipid nanoparticle encapsulation, though these remain exploratory.

Future Directions and Innovations

Expanding the E3 Ligase Toolbox

While cIAP1 remains a widely used E3 ligase, emerging ligands for CRBN, VHL, and MDM2 offer complementary advantages. Hybrid PROTACs combining multiple E3 ligands may enhance degradation efficiency while mitigating off-target effects .

Computational Design of Next-Generation Conjugates

Machine learning models trained on structural data of E3 ligase–PROTAC–target complexes are being leveraged to predict optimal linker geometries and ligand orientations. For instance, molecular dynamics simulations have identified hydrophobic patches in cIAP1 that could be targeted to improve ternary complex stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume